beta-D-glucosyl crocetin(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

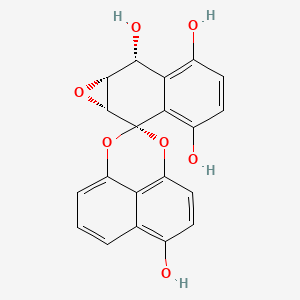

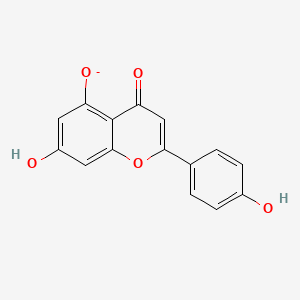

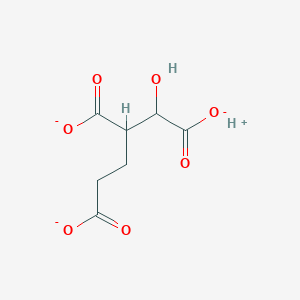

Beta-D-glucosyl crocetin(1-) is a carboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of beta-D-glucosyl crocetin. The major species at pH 7.3. It is a conjugate base of a beta-D-glucosyl crocetin.

Applications De Recherche Scientifique

Anticancer Potential

Beta-D-glucosyl crocetin(1-) derived from the saffron plant (Crocus sativus L.) shows promise in cancer research. A study revealed its potential in inhibiting the proliferation of human breast adenocarcinoma cells without significantly affecting normal cells. Molecular docking studies indicated a strong affinity for estrogen receptor alpha and histone deacetylase 2, suggesting its role in inhibiting breast cancer signaling pathways (Mir et al., 2020).

Biochemical Characterization

Research has identified and characterized various crocetin esters present in both saffron and Gardenia jasminoides, contributing to their color. This study provided insights into the structural diversity of these compounds, including the identification of five new compounds (Carmona et al., 2006).

Biosynthesis Process

The glucosylation of crocetin to crocin in Gardenia jasminoides has been elucidated, identifying two glucosyltransferases, UGT75L6 and UGT94E5, responsible for this conversion. This discovery is pivotal for understanding the biosynthesis of crocin, a significant nutraceutical and food coloring agent (Nagatoshi et al., 2012).

Quality Control in Saffron Production

A study on the rapid determination of crocetin esters and picrocrocin in saffron spice emphasizes the importance of quality control in saffron production. It highlights the development of multivariate models for determining the content of these compounds (Sánchez et al., 2008).

Therapeutic Applications

Research on crocetin esters, including beta-D-glucosyl crocetin(1-), has shown their therapeutic potential. For instance, they have been studied for their neuroprotective effects, demonstrating their ability to suppress serum deprivation-induced cell death and inhibit neutral sphingomyelinase activity (Ochiai et al., 2007).

Metabolism and Absorption Studies

Studies have investigated the metabolism of crocetin and crocins in vivo, revealing that orally administered crocetin is absorbed into the blood as crocetin and its glucuronide conjugates, while crocins are hydrolyzed to crocetin before absorption (Asai et al., 2005).

Environmental Influence on Saffron Constituents

Research exploring the influence of corm provenance and environmental conditions on saffron constituents has highlighted the impact of these factors on the content of main crocetin esters and other saffron compounds (Siracusa et al., 2010).

Propriétés

Formule moléculaire |

C26H33O9- |

|---|---|

Poids moléculaire |

489.5 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate |

InChI |

InChI=1S/C26H34O9/c1-16(11-7-13-18(3)24(31)32)9-5-6-10-17(2)12-8-14-19(4)25(33)35-26-23(30)22(29)21(28)20(15-27)34-26/h5-14,20-23,26-30H,15H2,1-4H3,(H,31,32)/p-1/b6-5+,11-7+,12-8+,16-9+,17-10+,18-13+,19-14+/t20-,21-,22+,23-,26+/m1/s1 |

Clé InChI |

ZVGODNZUEWDIPM-YXRLTKITSA-M |

SMILES isomérique |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)[O-] |

SMILES canonique |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)

![[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263461.png)

![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)